![molecular formula C22H23FN4O B2933307 N-(3-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)acetamide CAS No. 1251628-14-4](/img/structure/B2933307.png)
N-(3-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps. The purpose of
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
A series of acetamide derivatives, including structures related to N-(3-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)acetamide, were synthesized and evaluated for their antimicrobial activity. These compounds demonstrated variable antimicrobial effects against selected microbial species, with certain derivatives showing significant potency. This highlights the potential application of such compounds in developing new antimicrobial agents. The structural elucidation of these compounds was achieved through various spectroscopic methods, underscoring the chemical diversity and biological relevance of acetamide derivatives in antimicrobial research (Gul et al., 2017).
Radical Scavenging Activity
The radical scavenging properties of certain bromophenyl acetamide derivatives have been studied, providing insights into their potential as antioxidant agents. Through a combination of in vitro assays and quantum chemistry calculations, these compounds have been found to exhibit potent free radical scavenging activities, comparable to known antioxidants. This research suggests the utility of acetamide derivatives in developing therapeutic agents aimed at mitigating oxidative stress-related diseases (Boudebbous et al., 2021).
Analgesic and Anti-inflammatory Activities
Research into the pharmacological properties of bromophenyl acetamide derivatives has uncovered significant analgesic and anti-inflammatory activities. These findings are crucial for the development of new therapeutic agents that could offer improved treatment options for pain and inflammation. The evaluation of these compounds' efficacy and safety profiles is an important step in exploring their potential for clinical use (Gopa et al., 2001).
Antifungal Agents
A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified compounds with broad-spectrum antifungal properties. These compounds exhibit fungicidal activity against Candida and Aspergillus species, showing promise for the development of new antifungal treatments. The modification of the morpholin-3-yl acetamide core structure has led to derivatives with improved plasmatic stability and in vitro antifungal activity, marking a significant advance in antifungal drug development (Bardiot et al., 2015).
Structural Studies and Properties
The structural aspects and properties of acetamide derivatives have been extensively studied, revealing their ability to form complex structures with potential application in material science and drug design. These studies provide valuable information on the molecular interactions and stability of acetamide compounds, contributing to the understanding of their chemical and physical properties (Karmakar et al., 2007).
Eigenschaften
IUPAC Name |
[4-(4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-14-6-11-18-20(26-17-9-7-16(23)8-10-17)19(13-24-21(18)25-14)22(28)27-12-4-3-5-15(27)2/h6-11,13,15H,3-5,12H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDJCJRZPWWOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)F)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.